
2-bromo-3-(bromomethyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-3-(bromomethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group. The molecular formula of this compound is C9H6Br2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(bromomethyl)benzofuran typically involves the bromination of 3-(bromomethyl)-1-benzofuran. This can be achieved through the following steps:
Starting Material: The synthesis begins with 1-benzofuran, which is commercially available or can be synthesized through various methods.
Bromination: The 1-benzofuran is first brominated to form 3-(bromomethyl)-1-benzofuran. This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Further Bromination: The 3-(bromomethyl)-1-benzofuran is then subjected to further bromination to introduce the second bromine atom at the 2-position of the benzofuran ring. This step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-3-(bromomethyl)benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-(methyl)-1-benzofuran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-(bromomethyl)-1-benzofuran, 2-thio-3-(bromomethyl)-1-benzofuran, and 2-alkoxy-3-(bromomethyl)-1-benzofuran.
Oxidation Reactions: Products include 2-bromo-3-(bromomethyl)-1-benzofuran derivatives with various oxidized functional groups.
Reduction Reactions: Products include 3-(methyl)-1-benzofuran and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-3-(bromomethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-3-(bromomethyl)benzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-(bromomethyl)thiophene: A thiophene derivative with similar bromine substitution patterns.
2-Bromo-3-(bromomethyl)pyrrole: A pyrrole derivative with similar bromine substitution patterns.
2-Bromo-3-(bromomethyl)furan: A furan derivative with similar bromine substitution patterns.
Uniqueness
2-bromo-3-(bromomethyl)benzofuran is unique due to its benzofuran ring structure, which imparts distinct electronic and steric properties compared to other heterocyclic compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
38281-50-4 |
|---|---|
Molekularformel |
C9H6Br2O |
Molekulargewicht |
289.95 g/mol |
IUPAC-Name |
2-bromo-3-(bromomethyl)-1-benzofuran |
InChI |
InChI=1S/C9H6Br2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 |
InChI-Schlüssel |
WDBPZYOUMCCOEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


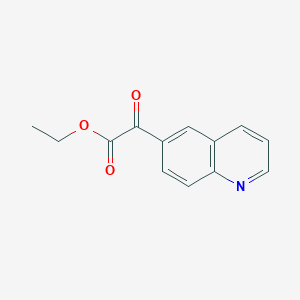
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)

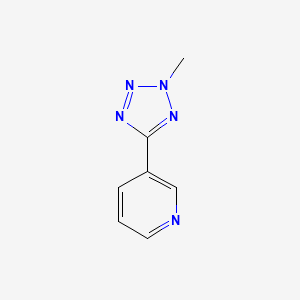
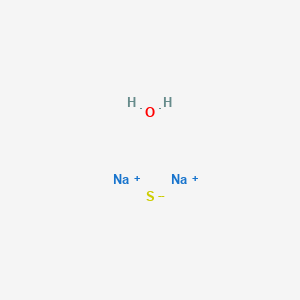
![Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate](/img/structure/B8739288.png)
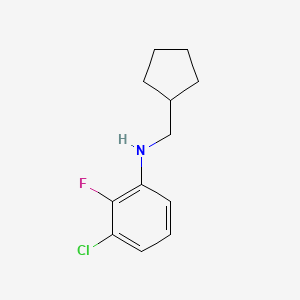
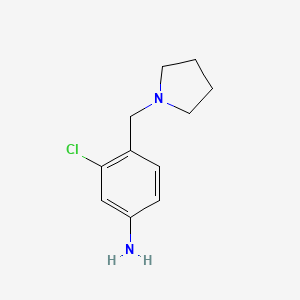
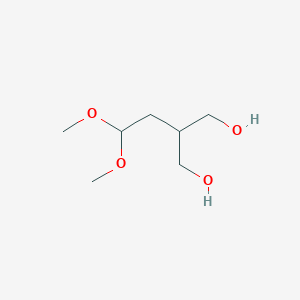
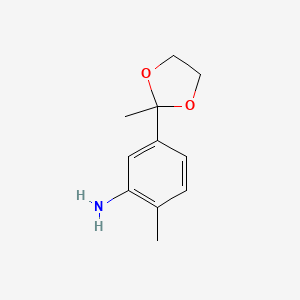
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ylamine](/img/structure/B8739338.png)
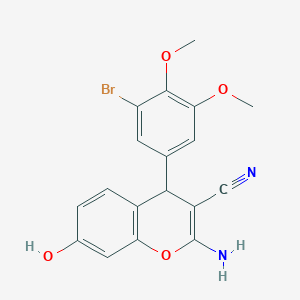
![D-Alanine, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B8739353.png)
![2-(chloromethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B8739363.png)
